molecular formula C10H11N3OS B1268474 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 67795-42-0

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1268474
CAS RN: 67795-42-0
M. Wt: 221.28 g/mol
InChI Key: SDMLKCQDZJOSDN-UHFFFAOYSA-N
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Patent
US06974870B2

Procedure details

α-Bromoacetamide (388 mg, 2.81 mmol) was added to a solution of 2-mercapto-4,6-dimethyl-nicotinonitrile (420 mg, 2.56 mmol) in MeOH (25 mL) at room temperature. This was followed by addition of sodium methoxide (1.76 mL, 25% NaOMe in MeOH, 7.7 mmol). The reaction mixture was heated to reflux. Heating at reflux was continued overnight, after which time the reaction mixture was cooled and filtered. The product was dried overnight providing 450 mg (80%) of the title compound, m.p. 238-40° C.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH2:5])=[O:4].[SH:6][C:7]1[N:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:8]=1[C:9]#[N:10].C[O-].[Na+]>CO>[NH2:10][C:9]1[C:8]2[C:7](=[N:14][C:13]([CH3:15])=[CH:12][C:11]=2[CH3:16])[S:6][C:2]=1[C:3]([NH2:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
420 mg
Type
reactant
Smiles
SC1=C(C#N)C(=CC(=N1)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.76 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(SC2=NC(=CC(=C21)C)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.